![molecular formula C17H17NO5 B4726853 2-(4-ethylphenyl)-2-oxoethyl N-2-furoylglycinate](/img/structure/B4726853.png)
2-(4-ethylphenyl)-2-oxoethyl N-2-furoylglycinate
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-2-furoylglycinate, also known as EOPF, is a chemical compound that has been studied for its potential applications in scientific research. EOPF is a furoylglycinate derivative, and its unique chemical structure makes it a promising candidate for various research studies.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-2-furoylglycinate is not yet fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell growth and oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, antioxidant activity, and protection against oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-ethylphenyl)-2-oxoethyl N-2-furoylglycinate in lab experiments is its unique chemical structure, which makes it a promising candidate for various research studies. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other chemicals that may be harmful to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which may make it more difficult to interpret research results.
Future Directions
There are several future directions for research involving 2-(4-ethylphenyl)-2-oxoethyl N-2-furoylglycinate. One potential direction is to further investigate its potential applications as an anti-cancer drug, as it has shown promising results in inhibiting cancer cell growth. Additionally, further research could be done to better understand its mechanism of action and how it can be used to treat other diseases, such as inflammatory diseases and oxidative stress-related conditions. Finally, future research could focus on developing more efficient synthesis methods for this compound, which could make it more accessible for researchers to use in their studies.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-2-furoylglycinate has been studied for its potential applications in various scientific research studies. One study found that this compound can inhibit the growth of certain cancer cells, making it a potential candidate for anti-cancer drugs. Additionally, this compound has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect against oxidative stress.
properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-(furan-2-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-2-12-5-7-13(8-6-12)14(19)11-23-16(20)10-18-17(21)15-4-3-9-22-15/h3-9H,2,10-11H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBVXROTQYVLKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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